1H-Tetrazol-5-amine, 1-methyl-N-phenyl-
Description
Significance of Tetrazole Scaffold in Chemical Sciences
The tetrazole ring is a significant structural motif in chemical sciences, primarily due to its unique physicochemical properties. It is considered a bioisostere of the carboxylic acid group, meaning it can mimic the function of a carboxyl group in biological systems while offering advantages such as increased lipophilicity, metabolic stability, and improved oral bioavailability. researchgate.netnih.govhilarispublisher.com This has led to the incorporation of the tetrazole scaffold into numerous FDA-approved drugs for a wide range of conditions, including hypertension (e.g., Losartan), bacterial infections, cancer, and Alzheimer's disease. researchgate.netnih.govlifechemicals.com
Beyond medicinal chemistry, the high nitrogen content and inherent stability of the tetrazole ring make its derivatives valuable in materials science. They have been investigated as components of high-energy density materials, explosives, and gas-generating agents in applications like vehicle airbags. organic-chemistry.orgwikipedia.org The ability of the tetrazole nitrogen atoms to coordinate with metal ions also leads to their use in creating metal-organic frameworks (MOFs) for applications such as gas storage. lifechemicals.com
Overview of Substituted 5-Aminotetrazoles in Advanced Organic Chemistry
Substituted 5-aminotetrazoles are a particularly important subclass of tetrazoles that serve as versatile building blocks in organic synthesis. semanticscholar.org The presence of an exocyclic amino group provides a reactive handle for further functionalization, making 5-aminotetrazole (B145819) a useful binucleophilic reagent. semanticscholar.org These compounds are frequently employed in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. acs.orgacs.org This strategy allows for the rapid construction of complex molecular libraries for drug discovery and other applications. nih.gov
The synthesis of 1-substituted 5-aminotetrazoles can be achieved through various methods, including the reaction of cyanogen azide (B81097) with primary amines, which proceeds through an imidoyl azide intermediate followed by cyclization. organic-chemistry.org Bismuth-promoted three-component reactions also provide an efficient route to these structures. acs.org
Historical Context of 1,5-Disubstituted Tetrazoles Research
The history of tetrazole chemistry dates back to 1885, when the first tetrazole derivative was synthesized by the Swedish chemist J.A. Bladin. hilarispublisher.comnih.gov However, it was not until the mid-20th century that research into these compounds began to accelerate as their utility in various fields became apparent. nih.gov
The synthesis of 1,5-disubstituted tetrazoles, such as 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, has been a subject of ongoing interest. Key synthetic advancements include the [3+2] cycloaddition reaction between nitriles and azides. mdpi.comresearchgate.net A major breakthrough was the development of the Ugi-azide four-component reaction (UT-4CR). This multicomponent reaction differs from the classic Ugi reaction by replacing the carboxylic acid component with an azide source (like hydrazoic acid or trimethylsilyl (B98337) azide), which traps an intermediate nitrilium ion to form the 1,5-disubstituted tetrazole ring. mdpi.comnih.govscielo.org.mx This method has proven to be a powerful tool for generating diverse libraries of these compounds under mild conditions. scielo.org.mx
Scope and Objectives of Research on 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-
While extensive literature exists for the broader classes of tetrazoles, specific research focused solely on 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- is less prevalent, suggesting it may be a novel or specialized compound. The primary objectives for research on this specific molecule would likely encompass several key areas:
Synthetic Methodology: A major goal would be the development of efficient, high-yield, and regioselective synthetic routes to exclusively form the 1-methyl-N-phenyl isomer over other potential isomers (e.g., the 2-methyl isomer). This involves optimizing reaction conditions, catalysts, and starting materials, potentially leveraging multicomponent reaction strategies. scielo.org.mx
Physicochemical Characterization: Thorough characterization of the compound's structural, thermal, and spectroscopic properties would be essential. This includes detailed analysis using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.
Exploration of Biological Activity: Drawing parallels from similar 1,5-disubstituted tetrazoles, research would aim to investigate the potential biological activities of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-. Based on related structures, it could be screened for activity as a monoamine neurotransmitter reuptake inhibitor for neuropsychiatric disorders or as an anticancer agent. nih.govbeilstein-journals.org
Structure-Activity Relationship (SAR) Studies: A further objective would be to synthesize analogues of the target compound by modifying the substituents on the phenyl ring or replacing the N-methyl group. These studies would help to establish a clear structure-activity relationship, guiding the design of more potent and selective derivatives for potential therapeutic applications. nih.gov
Data Tables
Table 1: Physicochemical Properties of Related Tetrazole Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-Tetrazol-5-amine | 4418-61-5 | CH3N5 | 85.07 |
| 1-Phenyl-1H-tetrazole-5-thiol | 86-93-1 | C7H6N4S | 178.21 |
| 1H-Tetrazole, 5-phenyl- | 18039-42-4 | C7H6N4 | 146.15 |
Table 2: Key Synthetic Reactions for Substituted Tetrazoles
| Reaction Type | Description | Key Reactants | Product Type |
| [3+2] Cycloaddition | A common method for forming the tetrazole ring. | Nitriles, Azides | 5-Substituted or 1,5-Disubstituted Tetrazoles |
| Ugi-Azide Reaction | A four-component reaction for efficiently creating diverse tetrazoles. | Aldehyde, Amine, Isocyanide, Azide Source | 1,5-Disubstituted Tetrazoles |
| Bismuth-Promoted 3-CR | A three-component synthesis often used for aminotetrazoles. | Isothiocyanate, Amine, Sodium Azide | 1-Substituted 5-Aminotetrazoles |
Structure
3D Structure
Properties
CAS No. |
66907-87-7 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-methyl-N-phenyltetrazol-5-amine |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,12) |
InChI Key |
YCSZBCUDWUHLOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1h Tetrazol 5 Amine, 1 Methyl N Phenyl
Ring-Opening and Decomposition Pathways
The tetrazole ring, a high-nitrogen heterocycle, is inherently energetic and susceptible to decomposition through various pathways, primarily initiated by thermal or photochemical stimuli. These processes often involve the extrusion of molecular nitrogen and the formation of highly reactive intermediates.
Thermal Decomposition Mechanisms
While specific experimental data on the thermal decomposition of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- is not extensively documented, the thermal behavior of substituted tetrazoles is generally understood to proceed via ring-opening to form an unstable azidoimine intermediate. This intermediate then rapidly eliminates a molecule of nitrogen. researchgate.net For 1,5-disubstituted tetrazoles, this decomposition is a well-known pathway that leads to the formation of various products depending on the nature of the substituents. researchgate.net The decomposition of related phenyl-substituted tetrazoles has been observed to occur exothermically at temperatures typically ranging from 190 to 240 °C.
Photochemical Transformations and Intermediate Species
Photochemical activation provides an alternative route to the decomposition of the tetrazole ring in 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-. The study of analogous compounds reveals a rich and complex photochemistry involving several highly reactive intermediates. nih.govresearchgate.net
Upon UV irradiation, 1,5-disubstituted tetrazoles can undergo photoextrusion of molecular nitrogen. researchgate.net This process is believed to generate a singlet imidoylnitrene species as a common intermediate. This nitrene can then undergo further reactions, such as a Wolff-type isomerization, to form a stable carbodiimide.
The photolysis of structurally similar tetrazoles, such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones and 1-methyl-5-aminotetrazoles, has been shown to proceed through various pathways involving a cascade of reactive species. nih.govnih.gov Key intermediates that have been identified or proposed in the photochemical decomposition of related tetrazoles include:
Nitrilimines: These are often formed from 2,5-disubstituted tetrazoles. researchgate.net
Diazirines: These three-membered ring intermediates can be formed from the cyclization of nitrilimines and are precursors to carbodiimides. researchgate.netnih.gov
Carbodiimides: These are common final products in the photodecomposition of many tetrazoles. nih.govnih.gov
Nitrenes: Imidoylnitrenes are postulated as key intermediates in the photo-extrusion of N2 from 1,5-substituted tetrazoles.
The specific pathway and the distribution of these intermediates and final products are highly dependent on the substitution pattern on the tetrazole ring. For instance, studies on 1- and 2-methyl-5-aminotetrazoles have demonstrated that the position of the methyl group significantly influences the photochemical outcome, with the 1-methyl isomer favoring the formation of an amino cyanamide, while the 2-methyl isomer exclusively yields a nitrile imine. nih.gov
Mechanistic Investigations of Decomposition
Mechanistic studies on related tetrazole derivatives provide strong evidence for the involvement of biradical intermediates in their decomposition pathways. The photodecomposition of 5-thio derivatives of tetrazoles is suggested to occur via the formation of a 1,3-biradical, which is believed to exist in its triplet spin multiplicity. nih.gov Trapping experiments with 1,4-cyclohexadiene (B1204751) have supported the intermediacy of these biradicals. nih.gov Laser flash photolysis experiments on 5-allyloxy tetrazoles have also revealed the formation of triplet 1,3-biradicals following the elimination of molecular nitrogen from the photoexcited tetrazole. nih.gov
Substitution Reactions and Derivatization at the Amine and Phenyl Moieties
Beyond ring decomposition, 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- possesses sites amenable to substitution and derivatization, namely the exocyclic amine and the attached phenyl ring.
Nucleophilic Substitution at the 5-Position
The 5-position of the tetrazole ring can be a site for nucleophilic substitution, particularly if a suitable leaving group is present. In the case of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, direct substitution of the amino group is not a typical reaction. However, related chemistries suggest that derivatization can lead to species that undergo such substitutions.
For instance, the reaction of a 1-phenyl-1H-tetrazole-5-amine intermediate with morpholine (B109124) under nucleophilic substitution conditions has been reported. nih.gov This reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures in the range of 120–130°C to proceed effectively. nih.gov This suggests that under appropriate conditions, the amino group or a derivative thereof could be displaced by a nucleophile like morpholine.
| Reaction Type | Reactant | Reagent | Conditions | Product | Reference |
| Nucleophilic Substitution | 1-phenyl-1H-tetrazole-5-amine intermediate | Morpholine | DMF, 120-130°C | 4-(1-phenyl-1H-tetrazol-5-yl)morpholine | nih.gov |
Transformations Involving the Amine Group
Detailed research findings on the chemical transformations involving the exocyclic amine group of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- are not described in the reviewed scientific literature. Studies on analogous compounds, such as 5-aminotetrazole (B145819) and its N-methyl derivatives, indicate that the amino group can undergo reactions like nitration. researchgate.net However, specific reaction conditions, products, and yields for the N-phenyl substituted derivative remain uncharacterized.
The reactivity of the exocyclic nitrogen atom has been a subject of study in related mesoionic tetrazolium-5-aminides, which have shown higher reactivity compared to 5-aminotetrazoles. beilstein-journals.orgresearchgate.netbeilstein-journals.org These studies involved reactions such as N-functionalization with alkylating agents. researchgate.net Nevertheless, these findings are on a different class of tetrazole derivatives and cannot be directly extrapolated to the reactivity of the amine group in 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-.
Table 1: Summary of Uncharacterized Amine Group Transformations for 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-
| Reaction Type | Reagents and Conditions | Expected Product(s) | Available Data |
| Alkylation | Alkyl halides, base | N-alkylated products | Not available |
| Acylation | Acyl chlorides, base | N-acylated products | Not available |
| Diazotization | Nitrous acid | Tetrazolyldiazonium salt | Not available |
| Schiff Base Formation | Aldehydes/Ketones | Imines | Not available |
This table is for illustrative purposes of common amine reactions; no specific data for the target compound was found.
Reaction Kinetics and Mechanistic Elucidation (e.g., DFT-supported mechanistic studies)
There is a notable absence of published studies on the reaction kinetics and mechanistic elucidation for transformations involving 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-. While Density Functional Theory (DFT) has been employed to investigate the structural and spectral features of related tetrazolium-5-aminides beilstein-journals.orgresearchgate.netbeilstein-journals.org and the decomposition pathways of 5-aminotetrazole nih.gov, similar computational studies specifically for 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- have not been found.
Mechanistic studies, including the calculation of activation energies and the characterization of transition states for reactions involving the amine group or the tetrazole ring of this specific compound, are not available in the current body of scientific literature.
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for probing the molecular structure of a compound. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC)
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, one would expect to observe distinct signals for the methyl protons, the protons on the phenyl ring, and the amine proton. The chemical shifts (δ) and coupling patterns would be crucial for confirming the substitution pattern.
¹³C NMR: This method detects the carbon atoms in the molecule, providing information about their chemical environment. Distinct signals would be expected for the methyl carbon, the tetrazole ring carbon, and the carbons of the phenyl group. The chemical shift of the C5 carbon in the tetrazole ring is particularly diagnostic.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates proton and carbon signals that are directly bonded, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
A comprehensive analysis would require specific chemical shift values (in ppm), coupling constants (in Hz), and correlation peaks from these NMR experiments, none of which are currently available in published literature for this specific compound.
Infrared (IR) and Raman Spectroscopy (e.g., vibrational modes analysis)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
IR Spectroscopy: This technique is particularly useful for identifying characteristic functional groups. For the target molecule, key vibrational modes would include N-H stretching of the amine, C-H stretching of the methyl and phenyl groups, C=N and N=N stretching within the tetrazole ring, and aromatic C=C stretching.
Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is also sensitive to molecular vibrations. It is particularly effective for analyzing non-polar bonds and symmetric vibrations.
Specific peak frequencies (in cm⁻¹) corresponding to these vibrational modes are necessary for a complete analysis but are not documented for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can give insights into the extent of conjugation within the molecule. For 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, electronic transitions involving the phenyl ring and the tetrazole system would be expected.
The characteristic absorption maxima (λ_max) and molar absorptivity values are needed for a complete electronic structural profile, but this data is not publicly available.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
MS: This technique provides a mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. The fragmentation pattern observed can also offer valuable structural clues.
HRMS: High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.
Precise m/z values for the molecular ion and major fragments are essential for confirmation of the compound's identity and are currently unreported.
X-ray Crystallography for Solid-State Structure Determination
When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
Crystal Structure Analysis (e.g., bond lengths, angles, dihedral angles)
This analysis yields a detailed geometric description of the molecule. Key parameters include:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three connected atoms.
Dihedral Angles: The angles between planes defined by sets of four atoms, which describe the conformation of the molecule.
A crystallographic study would provide definitive data on the planarity of the tetrazole ring, the orientation of the phenyl and methyl substituents, and intermolecular interactions in the crystal lattice. Such a study has not been published for 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-.
Intermolecular Interactions
The arrangement of molecules in the solid state, governed by intermolecular forces, is crucial for determining the physical properties of a compound. In substituted tetrazoles, hydrogen bonding and other non-covalent interactions play a significant role in the crystal packing. For instance, in related tetrazole structures, such as 1-hydroxy-5-methyltetrazole, molecules are known to form strong hydrogen bonds, leading to the formation of zig-zag chains nih.gov. The presence of the N-H group and the nitrogen atoms of the tetrazole ring in analogous compounds are key sites for hydrogen bond formation nih.gov. While specific studies on the hydrogen bonding network of 1-methyl-N-phenyl-1H-tetrazol-5-amine are not extensively detailed in the available literature, the fundamental principles of hydrogen bonding in similar heterocyclic systems suggest that the amine hydrogen and the nitrogen atoms of the tetrazole ring are potential sites for such interactions.
Thermal Analysis Techniques (TGA, DTA)
A hypothetical thermal analysis of 1-methyl-N-phenyl-1H-tetrazol-5-amine could yield data on its melting point, decomposition onset temperature, and mass loss stages. This information is critical for assessing its suitability for various applications, particularly in materials science.
Hypothetical Thermal Analysis Data
| Technique | Parameter | Value |
|---|---|---|
| DTA | Onset of Melting | TBD |
| DTA | Peak Melting Temperature | TBD |
| TGA | Onset of Decomposition | TBD |
| TGA | Major Mass Loss Step(s) | TBD |
Note: TBD indicates that the data is "To Be Determined" through experimental analysis.
Surface Morphology and Elemental Composition Analysis (SEM, EDX)
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful tools for characterizing the surface topography and elemental makeup of solid materials. SEM provides high-resolution images of the sample's surface, revealing details about its crystal shape, size, and texture. EDX analysis complements SEM by providing a qualitative and quantitative assessment of the elemental composition of the sample.
While specific SEM and EDX studies on 1-methyl-N-phenyl-1H-tetrazol-5-amine are not present in the reviewed literature, the application of these techniques would be invaluable. SEM imaging could elucidate the crystalline nature of the compound, and EDX would confirm the presence and relative abundance of carbon, nitrogen, and hydrogen, consistent with its molecular formula.
Expected Elemental Composition from EDX
| Element | Atomic % |
|---|---|
| Carbon (C) | Expected based on formula |
| Nitrogen (N) | Expected based on formula |
| Hydrogen (H) | Typically not detected by EDX |
Computational and Theoretical Investigations of 1h Tetrazol 5 Amine, 1 Methyl N Phenyl
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental tools for understanding the properties of tetrazole derivatives at the molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of electrons and predict a wide range of molecular properties with high accuracy. For 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, these calculations provide insights that are often difficult or impossible to obtain through experimental means alone. DFT, particularly with functionals like B3LYP, is a common choice for balancing computational cost and accuracy in studying tetrazole systems.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, this analysis is crucial for understanding its structure.
A key structural feature of N-phenyl substituted tetrazoles is the dihedral angle between the tetrazole and phenyl rings. Computational studies on similar molecules, such as 1-phenyltetrazole, have shown that the planar conformation is often not the most stable one due to steric hindrance. DFT calculations would predict a non-planar, twisted conformation for 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, and would precisely calculate the dihedral angle to achieve the lowest energy state. Conformational analysis would also explore the rotation around the N-phenyl bond to identify the global energy minimum and any other stable conformers.
Electronic Structure Analysis (e.g., HOMO-LUMO energies, electrostatic potential maps)
Electronic structure analysis reveals how electrons are distributed within the molecule, which governs its reactivity and intermolecular interactions.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity, polarizability, and kinetic stability. A smaller energy gap generally implies higher chemical reactivity. For 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering predictions about its reactivity in chemical reactions.
Electrostatic Potential Maps (MESP): A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution across a molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For the target molecule, an MESP analysis would likely show negative potential around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character, which is a common feature in aminotetrazoles.
Vibrational Frequency Calculations for Spectroscopic Assignment
Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict its infrared (IR) and Raman spectra. By calculating the frequencies and intensities of the molecule's vibrational modes, a theoretical spectrum can be generated. This computed spectrum is then compared with experimental data to achieve a reliable assignment of the observed spectral bands to specific molecular motions, such as N-N stretching, C-N stretching, or phenyl ring vibrations. For complex molecules like 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, this computational approach is essential for accurately interpreting experimental spectroscopic data.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis transitions)
Beyond vibrational spectra, quantum chemical methods can predict a variety of other spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are highly valuable for confirming the structure of newly synthesized compounds and for assigning specific peaks in an experimental NMR spectrum to the correct atoms in the molecule, especially for distinguishing between isomers.
IR Frequencies: As mentioned above, harmonic vibrational frequency calculations yield theoretical IR spectra that aid in the assignment of experimental bands.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is a method used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*), providing a theoretical basis for interpreting the experimental UV-Vis spectrum.
Reaction Mechanism Predictions and Energy Barrier Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the final products. For reactions involving 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, such as photochemical decomposition or cycloaddition, DFT calculations can be used to compute the activation energy barriers for different possible pathways. This allows for the prediction of the most favorable reaction route and helps explain the observed product distribution. For instance, studies on the photochemistry of related aminotetrazoles have used computational methods to show how different isomers lead to distinct reaction intermediates and products.
Tautomerism and Isomerism Studies (e.g., 1H- vs 2H-tetrazole tautomers)
Tautomerism is a critical aspect of tetrazole chemistry. 5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The relative stability of these tautomers can be influenced by substitution, solvent, and physical state.
For the parent compound, N-phenyl-1H-tetrazol-5-amine, quantum chemical calculations would be essential to determine the relative energies of the 1H- and 2H-tautomers. Studies on the parent 5-aminotetrazole (B145819) have shown that the 2H-tautomer is energetically preferred in the gas phase. The presence of the N-phenyl group would influence this equilibrium. Understanding the tautomeric preference is a prerequisite for accurately studying the properties of its N-methylated derivatives, as the position of the methyl group (at N1, N2, etc.) defines the specific isomer, such as the target compound 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-. Computational studies can calculate the energy difference between all possible isomers to predict their relative abundance.
Molecular Dynamics Simulations
There are currently no published molecular dynamics (MD) simulation studies focusing on 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-. Research in this area would typically investigate the compound's behavior and interactions with its environment, such as solvents or materials, providing insights into its conformational dynamics, solvation properties, and potential for intermolecular interactions at an atomistic level. However, no such investigations have been reported for this specific tetrazole derivative.
Basicity and Acidity Predictions for Ligand Behavior
Quantitative predictions or experimental data for the basicity and acidity (pKa) of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- are not available in the current body of scientific literature. Such data is crucial for predicting its behavior as a ligand in coordination chemistry.
Theoretical calculations would typically involve determining the proton affinity and the energies of the neutral, protonated, and deprotonated species to predict the pKa values. These values are essential for understanding which of the multiple nitrogen atoms on the tetrazole ring and the exocyclic amine are most likely to participate in proton exchange or coordinate to a metal center.
While predictive data exists for simpler, related compounds, such as 1-methyl-1H-tetrazol-5-amine (which lacks the N-phenyl group), this information cannot be accurately extrapolated. The presence of the phenyl group on the exocyclic amine is expected to significantly influence the electronic structure and, consequently, the acidity and basicity of the molecule. Without specific computational studies, any discussion of its ligand behavior remains speculative.
Due to the absence of research findings, no data tables can be generated for the specified topics.
Advanced Applications and Functionalization of 1h Tetrazol 5 Amine, 1 Methyl N Phenyl
Coordination Chemistry and Metal Complexes Formation
Tetrazole derivatives are well-regarded in coordination chemistry for their ability to act as versatile ligands in the formation of metal complexes and metal-organic frameworks (MOFs). rsc.orgthieme-connect.com The nitrogen-rich tetrazole ring can coordinate to metal ions in various modes, leading to diverse and structurally interesting frameworks. mdpi.comrsc.org However, specific research detailing the use of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- in these applications could not be located.
Ligand Design and Synthesis with 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-
There is no available information in the searched scientific literature describing the specific design principles or synthetic methods employing 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- as a ligand for creating metal complexes. General synthetic routes for tetrazole-containing ligands are known, but their application to this specific molecule has not been documented in the context of ligand design.
Coordination Modes and Metal-Ligand Interactions (e.g., N4-coordination, N3,N4-bridges)
The coordination behavior of the tetrazole ring is a critical aspect of its function as a ligand. Common coordination modes for other tetrazole derivatives include monodentate coordination through the N4 atom and bridging coordination via N3,N4-bridges, which facilitate the formation of polynuclear complexes and extended frameworks. rsc.org However, no studies were found that specifically investigate the coordination modes or metal-ligand interactions of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-. Consequently, there is no experimental data to confirm its preferred binding modes with different metal centers.
Structural Diversity of Metal-Tetrazole Frameworks
The assembly of metal ions with tetrazolate ligands often leads to the formation of structurally diverse one-, two-, or three-dimensional coordination polymers or MOFs. mdpi.comrsc.org The final structure is influenced by the substituents on the tetrazole ring, the chosen metal ion, and the reaction conditions. Despite the potential for 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- to form such frameworks, no published crystal structures or descriptions of MOFs incorporating this specific ligand could be identified.
Catalytic Applications of Metal-Tetrazole Complexes (non-biological)
Metal-tetrazole complexes and MOFs have been explored for their catalytic potential in various non-biological reactions. For instance, a zinc-based MOF functionalized with a different tetrazole-amide ligand has been shown to catalyze the cycloaddition of CO2 with epoxides. mdpi.com However, the scientific literature lacks any reports on the synthesis of metal complexes from 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- and their subsequent evaluation in any catalytic applications.
Material Science Applications
In material science, nitrogen-rich compounds like tetrazoles are valued for developing advanced materials, including polymers. mdpi.comuni-muenchen.de
Precursors for Polymer Synthesis (e.g., nitrogen-rich macromolecular compounds)
5-Aminotetrazole (B145819) and its simpler derivatives have been used as precursors for synthesizing nitrogen-rich energetic polymers. mdpi.com These polymers are of interest due to their high nitrogen content and thermal stability. For example, polymers can be formed by reacting 5-aminotetrazole with polymeric matrices like poly-(epichlorohydrin)-diol. mdpi.com However, a search of the literature did not yield any studies where 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- was used as a monomer or precursor for the synthesis of nitrogen-rich macromolecular compounds or any other type of polymer.
High-Energy Density Materials
While direct studies on 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- as a high-energy density material (HEDM) are not available, its structural components can be analyzed in the context of known energetic materials. The tetrazole ring is a well-established "energetic" moiety due to its high nitrogen content (four nitrogen atoms) and significant positive heat of formation, which releases a large amount of energy upon decomposition, primarily into stable dinitrogen gas. mdpi.com
Structural Aspects and Synthetic Pathways:
A plausible synthetic pathway to an energetic derivative of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- would likely involve the nitration of the secondary amine. However, the presence of the phenyl group introduces several considerations:
Nitration Site: The phenyl ring itself is susceptible to nitration, potentially competing with the desired N-nitration of the amino group. Reaction conditions would need to be carefully controlled to achieve selectivity.
Molecular Stability: The introduction of multiple nitro groups can decrease molecular stability. The electronic effects of the phenyl group would influence the stability of the resulting N-nitro derivative.
The synthetic approach would likely start with the base compound, 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, and subject it to nitrating agents. The resulting structure's potential as an HEDM would depend heavily on the degree and position of nitration.
| Structural Feature | Influence on Energetic Properties | Example from Related Compounds |
| Tetrazole Ring | High positive heat of formation, high nitrogen content. | Core scaffold in many nitrogen-rich HEDMs. mdpi.commdpi.com |
| Amino Group (-NHPh) | Site for functionalization (e.g., nitration) to increase energy. | Nitration of 5-amino-1-methyl-1H-tetrazole. |
| Phenyl Group (-Ph) | Increases molecular weight and carbon content, potentially lowering density and oxygen balance. | Not commonly found in high-performance HEDMs unless bearing multiple nitro groups itself (e.g., in TNT). |
As Building Blocks in Organic Synthesis
Substituted aminotetrazoles are versatile building blocks in organic and medicinal chemistry. The presence of multiple nitrogen atoms with varying nucleophilicity allows for diverse reactivity. 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- possesses a secondary amine and three available ring nitrogens, making it a candidate for constructing more complex molecular architectures.
Synthesis of Fused Heterocyclic Systems
The synthesis of fused heterocycles typically involves the reaction of a binucleophilic starting material with a reagent containing two electrophilic sites. In 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, the exocyclic amine nitrogen and the adjacent N4 ring nitrogen can act as a 1,3-binucleophile. This reactivity pattern is well-documented for the parent compound, 5-aminotetrazole. clockss.org
A general synthetic strategy would involve reacting 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- with α,β-unsaturated ketones, β-dicarbonyl compounds, or similar 1,3-dielectrophiles. The reaction sequence would likely proceed via:
Michael Addition: The exocyclic amine attacks the β-carbon of the unsaturated system.
Cyclization: The N4 nitrogen of the tetrazole ring attacks the carbonyl carbon.
Dehydration: Elimination of a water molecule to form the final, aromatized fused ring system.
This would lead to the formation of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. The substituents on the final fused system would be determined by the specific 1,3-dielectrophile used in the reaction. For instance, reaction with an acetylenic aldehyde could yield a tetrazolo[5,1-b] mdpi.comthieme-connect.comajol.infothiadiazepine system, as has been demonstrated with related tetrazole thiols. researchgate.net
| Reactant Type | Potential Fused System | Reaction Principle |
| β-Diketone | Tetrazolo[1,5-a]pyrimidine | Condensation, Cyclization, Dehydration |
| α,β-Unsaturated Ketone | Dihydrotetrazolo[1,5-a]pyrimidine | Michael Addition, Cyclization |
| α,β-Unsaturated Aldehyde | Dihydrotetrazolo[1,5-a]pyrimidine | Michael Addition, Cyclization |
Role in Multicomponent Reactions beyond its own synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a complex product. 5-Aminotetrazole is a known building block for various MCRs, most notably the Biginelli and Groebke-Blackburn-Bienaymé reactions. clockss.orgresearchgate.net
In these reactions, 5-aminotetrazole typically acts as the nitrogen-containing component. It is plausible that 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- could participate in similar MCRs. The exocyclic secondary amine could function as the amine component.
For example, in a Ugi-type MCR , the amine (1H-Tetrazol-5-amine, 1-methyl-N-phenyl-), a carbonyl compound (aldehyde or ketone), an isocyanide, and an acid component would react to form an α-acylamino amide derivative. However, the tetrazole ring itself is the product of the well-known Ugi tetrazole variation, which uses azide (B81097) as the acid component. The use of a pre-formed tetrazole as the amine component in a different Ugi reaction is less common but conceivable.
In a Biginelli-like reaction , 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- could react with an aldehyde and a β-ketoester (or other active methylene (B1212753) compound) to form dihydrotetrazolo[1,5-a]pyrimidines. clockss.org The reaction would capitalize on its role as a binucleophile, similar to the synthesis of fused systems described above but in a one-pot, three-component fashion. The phenyl group on the exocyclic amine would ultimately be incorporated into the final heterocyclic product.
Conclusion and Future Research Directions
Summary of Key Findings on 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-
Direct experimental findings on 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- are sparse. However, by examining its constituent parts, we can infer its fundamental chemical nature. The molecule consists of a 1-methyl-1H-tetrazole core linked to a phenyl group via an amino bridge.
Key Structural Features:
1,5-Disubstituted Tetrazole Core: Unlike 5-substituted 1H-tetrazoles which are acidic and often used as bioisosteres for carboxylic acids, 1,5-disubstituted tetrazoles lack the acidic N-H proton. acs.orgnih.gov This substitution pattern significantly influences the molecule's electronic properties and intermolecular interactions. The tetrazole ring is a stable, aromatic, nitrogen-rich heterocycle. mdpi.com
The properties of this compound are dictated by the interplay between the electron-rich tetrazole ring and the phenylamino (B1219803) substituent. The table below summarizes predicted and inferred properties based on related structures.
Table 1: Predicted Physicochemical Properties of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-
| Property | Predicted/Inferred Value or Characteristic | Basis of Prediction |
|---|---|---|
| Molecular Formula | C₈H₉N₅ | Structural analysis |
| Aromaticity | High | Tetrazole rings exhibit strong aromatic character. ijsr.netiosrjournals.org |
| Basicity | Weakly basic | Due to the lone pairs on nitrogen atoms not involved in the aromatic system. |
| Solubility | Likely soluble in polar organic solvents | Based on the polarity of the tetrazole and amine functional groups. |
Unexplored Reactivity and Derivatization Opportunities
The structure of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- offers several avenues for novel chemical transformations and the creation of a library of derivatives.
Reactions at the N-H Site: The secondary amine is a prime site for reactions such as acylation, alkylation, or sulfonylation to generate a diverse range of amides, tertiary amines, and sulfonamides, respectively.
Electrophilic Aromatic Substitution: The phenyl ring can be targeted for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The directing effect of the amino group (ortho-, para-directing) would likely control the regioselectivity of these transformations.
Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring can act as ligands, making the compound a candidate for forming coordination complexes with various metal centers. thieme-connect.com This opens possibilities for creating novel organometallic materials.
Tetrazole Ring Chemistry: While the tetrazole ring is generally stable, certain conditions can promote ring-opening or rearrangement reactions, providing pathways to other heterocyclic systems.
Advancements in Synthetic Methodologies and Scalability
While a specific synthesis for 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- is not reported, established methods for creating 1,5-disubstituted tetrazoles can be readily adapted. nih.gov
Multi-component Reactions: The Ugi-azide four-component reaction (UT-4CR) is a powerful tool for synthesizing 1,5-disubstituted tetrazoles. nih.govmdpi.com A potential route could involve the reaction of aniline, an appropriate aldehyde, an isocyanide, and an azide (B81097) source like trimethylsilyl (B98337) azide.
Cycloaddition Reactions: The [3+2] cycloaddition of an azide with a suitable precursor is a cornerstone of tetrazole synthesis. thieme-connect.comuokerbala.edu.iqresearchgate.net A plausible pathway could start from N-phenylcyanamide, which upon methylation and subsequent reaction with an azide, or via an alternative sequence involving an imidoyl azide intermediate, could yield the target compound. organic-chemistry.org
Greener Synthesis and Scalability: Modern synthetic chemistry emphasizes environmentally benign methods. Future research could focus on developing a synthesis using greener solvents (like water or ionic liquids), nanoparticle catalysis, or flow chemistry to improve efficiency, safety, and scalability. thieme-connect.commdpi.com The use of safer azide sources is also a critical consideration for large-scale production. researchgate.net
Table 2: Potential Synthetic Pathways
| Synthetic Strategy | Key Reactants | Potential Advantages |
|---|---|---|
| Ugi-Azide Reaction | Aniline, Aldehyde, Isocyanide, Azide Source | High convergence, diversity-oriented. mdpi.com |
| Cycloaddition from Imidoyl Azides | N-methyl-N'-phenylcarbodiimide + Hydrazoic acid | Stepwise control over substituent introduction. |
Potential for Novel Non-Biological Material Applications
The high nitrogen content and inherent stability of the tetrazole ring make its derivatives attractive for applications in materials science, particularly in the field of energetic materials. mdpi.com
Energetic Materials: Tetrazole-based compounds are known for their high positive heats of formation, leading to high-energy-density materials that often release benign dinitrogen gas upon decomposition. mdpi.com By introducing energetic functionalities (e.g., nitro groups) onto the phenyl ring of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, new energetic materials with tailored properties such as thermal stability and sensitivity could be developed. nih.gov
Polymers and Ligands: The compound could serve as a monomer for polymerization or as a ligand in the synthesis of metal-organic frameworks (MOFs). Such materials could have applications in gas storage, catalysis, or as specialty polymers with high thermal stability.
Synergistic Approaches Combining Experimental and Computational Studies
To accelerate the exploration of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl-, a combined experimental and computational approach is essential.
Predicting Properties: Density Functional Theory (DFT) calculations can be employed to predict key properties before undertaking extensive lab work. nih.gov This includes predicting molecular geometry, electronic structure, spectroscopic signatures (NMR, IR), and thermodynamic properties like heat of formation. mdpi.com Computational studies can also elucidate reaction mechanisms and predict the feasibility of proposed synthetic routes.
Understanding Reactivity: Computational modeling can help understand the compound's reactivity, such as the regioselectivity of electrophilic substitution on the phenyl ring or the coordination preferences of the tetrazole nitrogens. mdpi.com
Structure-Property Relationships: By synthesizing a series of derivatives (as outlined in section 7.2) and characterizing them experimentally, the data can be used to validate and refine computational models. This synergistic loop allows for the development of robust structure-property relationships, guiding the rational design of new molecules with desired characteristics for specific material applications. For instance, combining DFT calculations with experimental synthesis and characterization has proven effective in understanding the properties of other aminotetrazole derivatives. researchgate.netajol.info
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
